Product packaging for o-Oxanisidide(Cat. No.:CAS No. 21021-99-8)

o-Oxanisidide

Cat. No.: B132760
CAS No.: 21021-99-8
M. Wt: 300.31 g/mol
InChI Key: GPOWVQMIFHWEGC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into o-Oxanisidide

The academic inquiry into this compound, a chemical compound with the formal name 2-methoxy-N-(2-methoxyphenyl)oxalamide, has evolved within the broader context of organic synthesis and the study of amide derivatives. While specific historical milestones for this compound itself are not extensively documented in readily available literature, its study is intrinsically linked to the development of synthetic methodologies for creating complex organic molecules. mt.com The synthesis of such compounds often involves direct combination reactions where simpler elements or compounds are merged to form a more intricate product. mt.com

The investigation of this compound and its isomers, such as m-Oxanisidide and p-Oxanisidide, is a facet of the larger field of medicinal and organic chemistry. Research in this area is often driven by the need to create novel molecules that can be tested for various biological activities or used as building blocks in more complex syntheses. The positional arrangement of the methoxy (B1213986) groups in these isomers is a key variable that researchers manipulate to understand its effect on the molecule's properties and potential applications.

The evolution of inquiry has been significantly influenced by advancements in analytical techniques. Techniques like X-ray crystallography and various forms of spectroscopy have become indispensable for characterizing the structure and properties of molecules like this compound. mdpi.comijcrr.comsfu.ca These methods provide precise information about the three-dimensional arrangement of atoms and the electronic structure, which is crucial for understanding the compound's behavior and reactivity. mdpi.comijcrr.comsfu.ca

Foundational Research Hypotheses in this compound Chemistry

Research in the field of this compound chemistry is guided by several foundational hypotheses, which are essentially testable predictions about the compound's behavior and properties. numberanalytics.comebsco.comphilosophy.institute These hypotheses often revolve around the relationships between the molecular structure of this compound and its physical or chemical characteristics. numberanalytics.compaperpal.com

A primary type of hypothesis in this area is the null hypothesis (H0) , which posits no significant relationship between variables. For example, a null hypothesis might state that there is no difference in the reactivity of this compound compared to its positional isomers under specific reaction conditions. numberanalytics.compaperpal.com The goal of the research would then be to gather evidence to potentially reject this null hypothesis. paperpal.comnih.gov

Conversely, an alternative hypothesis (H1 or Ha) would propose a specific relationship. numberanalytics.compaperpal.com For instance, an alternative hypothesis could suggest that the ortho-positioning of the methoxy group in this compound leads to unique intramolecular interactions that influence its crystal packing, a hypothesis that can be tested through crystallographic analysis. scilit.comnih.gov

Furthermore, causal hypotheses might be formulated to predict a cause-and-effect relationship. philosophy.institute An example would be a hypothesis stating that modifying a specific functional group on the this compound molecule will cause a predictable change in its spectroscopic properties. philosophy.institute Testing such hypotheses is fundamental to advancing the understanding of structure-property relationships in organic chemistry. philosophy.institute

The process of formulating and testing these hypotheses is a cornerstone of the scientific method, driving the design of experiments and the interpretation of data in this compound research. ebsco.comnih.gov

Overview of Key Academic Research Domains for this compound

The academic research concerning this compound and related compounds falls into several key domains:

Organic Synthesis and Reaction Chemistry: This is a fundamental domain that focuses on the development of efficient and reproducible methods for synthesizing this compound and its derivatives. mt.comyoutube.com Research in this area explores various reaction pathways, catalysts, and reaction conditions to optimize the yield and purity of the final product. mt.com This includes the study of multi-step synthesis reactions and retrosynthesis problems. youtube.com

Crystallography and Structural Analysis: This domain employs techniques like X-ray diffraction to determine the precise three-dimensional structure of this compound in its crystalline form. ijcrr.comnih.gov The data obtained from crystallographic analysis, such as bond lengths, bond angles, and intermolecular interactions, are crucial for understanding the compound's solid-state properties. scilit.comnih.gov Hirshfeld surface analysis is often used to investigate and quantify the intermolecular interactions that govern the crystal packing. mdpi.comscilit.com

Spectroscopic Studies: Researchers in this domain use various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, to characterize the structure and electronic properties of this compound. sfu.caarxiv.orgarxiv.orgastrobiology.com These studies provide valuable information that complements the data from crystallographic analysis and helps in understanding the molecule's behavior in different environments. sfu.caarxiv.org

Computational and Theoretical Chemistry: This domain utilizes computational models and quantum-chemical calculations to predict and understand the properties of this compound. mdpi.com Theoretical analyses can be used to optimize molecular geometries, predict spectroscopic data, and investigate reaction mechanisms at a molecular level, often in conjunction with experimental results. mdpi.com

These research domains are often interconnected, with findings from one area informing and guiding research in others.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B132760 o-Oxanisidide CAS No. 21021-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-9-5-3-7-11(13)17-15(19)16(20)18-12-8-4-6-10-14(12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOWVQMIFHWEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367870
Record name STK150977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21021-99-8
Record name STK150977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for O Oxanisidide

Classical Synthetic Pathways for o-Oxanisidide

Traditional methods for synthesizing this compound and other oxalamides rely on the direct reaction between an amine and an oxalic acid derivative. These methods are well-established but often involve harsh reagents and generate stoichiometric waste. researchgate.net

The most conventional route to this compound is the acylation of o-anisidine (B45086). This process can be considered a multi-step strategy when including the preparation of the requisite activated acylating agent. A common pathway involves:

Activation of Oxalic Acid: Oxalic acid itself is not sufficiently reactive for direct amidation under mild conditions. Therefore, it is typically converted into a more electrophilic derivative. The most common activated form is oxalyl chloride. This conversion is usually achieved by treating oxalic acid with an agent like thionyl chloride (SOCl₂), a process that itself produces gaseous byproducts (SO₂ and HCl). researchgate.net

Amidation Reaction: The resulting oxalyl chloride is then reacted with two equivalents of o-anisidine. The reaction is a nucleophilic acyl substitution where the amino group of o-anisidine attacks the carbonyl carbon of oxalyl chloride. This reaction is typically performed in an inert solvent. A base, such as triethylamine (B128534) or pyridine, is required to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction. rsc.org

An alternative, though often slower, classical method involves the aminolysis of diethyl oxalate (B1200264). rsc.org In this approach, o-anisidine is heated with diethyl oxalate, often under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyls, eliminating ethanol (B145695) as a byproduct. This method avoids the use of highly reactive and corrosive oxalyl chloride but may require higher temperatures and longer reaction times.

The efficiency of classical oxalamide synthesis is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time. While specific optimization data for this compound is not extensively published, general principles for N,N'-diaryl oxalamide synthesis can be applied. The goal is to maximize yield and purity by ensuring complete reaction while minimizing side reactions.

Table 1: General Optimization Parameters for Classical Oxalamide Synthesis

Parameter Conditions & Considerations Expected Outcome
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are commonly used to dissolve reactants and prevent side reactions with the acylating agent. nih.govresearchgate.net Proper solvent choice ensures homogeneity and can influence reaction rate and ease of product isolation.
Base Stoichiometric amounts (at least 2 equivalents) of a tertiary amine base like Triethylamine (Et₃N) or Pyridine are used to scavenge the HCl produced when using oxalyl chloride. rsc.org Effective neutralization of acid prevents the protonation of the o-anisidine starting material, which would render it non-nucleophilic.
Temperature Reactions with oxalyl chloride are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. rsc.org Reactions with diethyl oxalate typically require heating/reflux. rsc.org Temperature control is crucial for managing reactivity, preventing degradation of starting materials, and minimizing the formation of impurities.

| Reagent Addition | Slow, dropwise addition of oxalyl chloride to the solution of o-anisidine and base is a standard procedure. nih.gov | This technique helps to control the reaction rate, dissipate heat, and prevent the formation of undesired side products from localized high concentrations of reagents. |

Multi-Step Synthesis Strategies to this compound

Modern Synthetic Approaches to this compound

Contemporary research in organic synthesis emphasizes the development of more efficient, selective, and environmentally friendly methods. These modern approaches are increasingly being applied to the synthesis of oxalamides.

A significant advancement in oxalamide synthesis is the use of transition-metal catalysis. One of the most promising methods is the acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol and amines, catalyzed by ruthenium pincer complexes. nih.govresearchgate.net This reaction forms the oxalamide C-N bonds with the liberation of only hydrogen gas (H₂) as a byproduct. nih.gov While the reaction has been demonstrated with a wide variety of amines, its application with p-anisidine (B42471) to form a mixed aryl/alkyl oxalamide in 45% yield showcases its viability for anisidine-based substrates. nih.gov The optimization of this catalytic system provides valuable insights applicable to the synthesis of this compound.

Table 2: Optimization of Ruthenium-Catalyzed Dehydrogenative Coupling for Oxalamide Synthesis

Entry Catalyst (Ru) Base (mol%) Solvent Yield (%)
1 Ru-1 1 Toluene/DME 26
2 Ru-2 1 Toluene/DME 50
3 Ru-3 1 Toluene/DME 50
4 Ru-5 1 Toluene/DME 76
5 Ru-5 2 Toluene 86
6 Ru-5 2 Dioxane 81
7 Ru-5 2 THF 73

Data derived from a study on the synthesis of N,N'-di(hexan-1-yl)oxalamide, demonstrating the influence of catalyst structure and solvent on reaction efficiency. nih.gov

Green chemistry principles are central to modern synthetic design, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Several of these principles are evident in new methods for oxalamide production.

Atom Economy: The ruthenium-catalyzed dehydrogenative coupling of ethylene glycol and amines is described as a highly atom-economic process. nih.govresearchgate.net Unlike classical methods that produce stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) chloride), this reaction's only byproduct is H₂.

Avoidance of Hazardous Reagents: This catalytic route circumvents the need for toxic and corrosive reagents like oxalyl chloride and thionyl chloride. researchgate.net

Energy Efficiency and Alternative Solvents: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields for traditional reactions. researchgate.netajrconline.orgajchem-a.com The synthesis of N,N'-diaryl oxalamides has been achieved using microwave irradiation, offering a faster and more energy-efficient alternative to conventional heating. researchgate.net Furthermore, solvent-free synthesis, where reactants are mixed directly, sometimes with grinding, represents another key green strategy that has been successfully applied to the synthesis of oxalamides from primary amines and oxalyl chloride. researchgate.net

While this compound itself is an achiral molecule, the oxalamide framework is a critical component in the design of chiral ligands for asymmetric catalysis. researchgate.netresearchgate.net The stereoselective synthesis of this compound analogues involves replacing the achiral o-anisidine with a chiral primary amine. This creates a C₂-symmetric chiral oxalamide that can coordinate to a metal center, forming a chiral catalyst capable of inducing enantioselectivity in chemical reactions.

A general strategy involves the condensation of a chiral amine or amino alcohol with an oxalate diester. researchgate.net For instance, new polydentate oxalamide-based ligands have been prepared in high yields (87-96%) by reacting chiral aminodiols with diethyl oxalate. researchgate.net These chiral ligands have been tested for their efficacy in catalytic asymmetric reactions, such as the addition of diethylzinc (B1219324) to benzaldehyde (B42025).

Table 3: Performance of Chiral Oxalamide Analogue Ligands in Asymmetric Catalysis

Ligand Source (Chiral Aminodiol) Reaction Yield (%) Enantiomeric Excess (ee, %)
(1S,2S)-2-amino-1-phenyl-1,3-propanediol 98 90
(1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol 95 85
(S)-2-amino-3-phenyl-1-propanol 92 81

Data from the catalytic enantioselective addition of diethylzinc to benzaldehyde using ligands derived from the specified chiral precursors. researchgate.net

This application demonstrates that while the parent compound is achiral, its structural motif is readily incorporated into stereoselective synthesis by selecting chiral starting materials, thereby producing valuable analogues for asymmetric transformations. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Production

Precursor Design and Functionalization for this compound Systems

The design and functionalization of precursors are crucial for the efficient synthesis of this compound and its derivatives. The primary precursor for this compound is o-anisidine. The methoxy (B1213986) group at the ortho position of the aniline (B41778) ring in o-anisidine plays a significant role in the reactivity of the amine and the properties of the final product.

Functionalization of the o-anisidine precursor can be achieved through various chemical transformations. For instance, electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene (B151609) ring. Nitration of o-anisidine, for example, can be controlled to introduce a nitro group at specific positions, which can then be further modified. google.com Such modifications allow for the synthesis of a library of this compound derivatives with tailored electronic and steric properties.

The development of novel precursors is a key step in creating new materials. polytechnique.edu The goal is to control reactivity to build specific architectures on various scales or to add functionality to multicomponent materials. polytechnique.edu The bottom-up approach, using custom-designed precursors, is often superior to traditional methods for preparing functional nanomaterials. uni-koeln.de The use of metal-organic compounds as precursors generally allows for low-temperature processing of nanostructured materials. uni-koeln.de

The functionalization of precursors is also a key aspect of on-surface synthesis, where the structural design of molecular precursors and their interaction with the surface are critical for controlling the reaction pathway. uni-giessen.de The design of precursors can influence the competitive formation of cyclic and linear products in polymerization reactions. uni-giessen.de

In the context of carbon dots, the choice of precursor can directly influence the functionalization of the resulting nanoparticles, sometimes eliminating the need for post-synthesis modifications. rsc.org This highlights the importance of precursor selection in designing materials with specific applications in mind. rsc.org Similarly, the synthesis of functionalized silica (B1680970) carbon can be achieved by employing specific precursors and catalysts in a sol-gel process. e3s-conferences.org

Mechanistic Investigations of this compound Synthetic Transformations

The synthesis of this compound via the acylation of o-anisidine with oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the o-anisidine on one of the carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, leading to the expulsion of a chloride ion and the formation of an amide bond. This process is then repeated with a second molecule of o-anisidine on the other carbonyl group of the oxalyl chloride to yield the final N,N'-bis(2-methoxyphenyl)ethanediamide product. The presence of a base is crucial to scavenge the HCl produced, preventing the protonation of the amine reactant and thus maintaining its nucleophilicity.

Studies on related acylation reactions provide further insight. For instance, the acetylation of primary aromatic amines, including o-anisidine, has been studied using various catalytic systems. ias.ac.in The mechanism of acetylation of aniline with an acetic acid-tartaric acid system suggests that the acid catalyst activates the carbonyl group of the acetylating agent, making it more susceptible to nucleophilic attack by the amine. ias.ac.in

Investigations into the reactions of arylamines like o-anisidine with other reagents have revealed competing reaction pathways, such as oxidative polymerization. researchgate.net Understanding these alternative pathways is essential for optimizing the synthesis of the desired acylated product. The reaction between arylamines and selenium dioxide, for example, can lead to electrophilic selenation and oxidative polymerization in addition to solvent oxidation, highlighting the complexity of reactions involving arylamines. researchgate.net

Chemical Reactivity and Transformation Pathways of O Oxanisidide

Reaction Mechanisms Involving o-Oxanisidide

This compound, also known as 2-methoxybenzamide, is an organic compound featuring a benzamide (B126) scaffold with a methoxy (B1213986) group at the ortho position. dntb.gov.uarsc.org This unique substitution pattern influences its chemical reactivity, making it a versatile building block in organic synthesis. numberanalytics.com The interplay between the electron-donating methoxy group and the electron-withdrawing amide group dictates its behavior in various chemical transformations.

The aromatic ring of this compound is susceptible to electrophilic substitution. The methoxy group (-OCH₃) is an activating, ortho-para directing group due to its +R (resonance) effect, which increases electron density at the ortho and para positions of the benzene (B151609) ring. masterorganicchemistry.com Conversely, the amide group (-CONH₂) is a deactivating, meta-directing group. In this compound, the powerful ortho-para directing influence of the methoxy group generally governs the position of substitution. durham.ac.uk This means electrophiles will preferentially attack the positions ortho and para to the methoxy group (positions 3, 5, and the carbon bearing the amide group is position 1). For instance, the aromatic ring can undergo electrophilic substitution reactions like nitration or halogenation. numberanalytics.com

Nucleophilic substitution reactions can also occur. The methoxy group itself can be the site of nucleophilic substitution under specific conditions, often involving halogenating agents. dntb.gov.ua More commonly, derivatives of this compound, such as those halogenated on the aromatic ring, readily undergo nucleophilic substitution. For example, the bromine atom in 4-Bromo-N-ethyl-2-methoxybenzamide can be displaced by various nucleophiles like amines, thiols, or alkoxides. durham.ac.uk A specific application involves the synthesis of 4-amino-5-substituted thiocarbamido-N-[2-(diethylamino)ethyl]-o-anisamides, where 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide reacts with thioureas in isopropanol (B130326) or acetone. researchgate.net

Table 1: Examples of Substitution Reactions on this compound Derivatives

Starting MaterialReagent(s)Reaction TypeProductReference(s)
N-(2-aminoethyl)-2-methoxybenzamideNitrating or Halogenating agentsElectrophilic Aromatic SubstitutionNitrated or Halogenated derivatives numberanalytics.com
4-Bromo-N-ethyl-2-methoxybenzamideSodium ethoxide or Potassium tert-butoxide in DMSONucleophilic Aromatic Substitution4-Ethoxy- or 4-tert-butoxy-N-ethyl-2-methoxybenzamide durham.ac.uk
4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamideThioureaNucleophilic Aromatic Substitution4-Amino-5-thiocarbamido-N-[2-(diethylamino)ethyl]-o-anisamide researchgate.net

The functional groups of this compound allow for a range of oxidation and reduction reactions. The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. dntb.gov.uadurham.ac.uk For example, the reduction of 4-Bromo-N-ethyl-2-methoxybenzamide with LiAlH₄ yields 4-bromo-N-ethyl-2-methoxybenzylamine. durham.ac.uk

Oxidation reactions can target either the methoxy group or other substituents on the ring. The methoxy group can be oxidized to form quinones using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. dntb.gov.ua In derivatives, other functional groups can be selectively oxidized. For instance, the formyl group in N,N-Diethyl-2-formyl-6-methoxybenzamide can be oxidized to a carboxylic acid using KMnO₄. mychemblog.com Similarly, the hydroxyl group in N-cyclopropyl-4-hydroxy-2-methoxy-benzamide is oxidized to a ketone using KMnO₄ or CrO₃. libretexts.org

Table 2: Oxidation and Reduction Reactions of this compound and its Derivatives

SubstrateReagent(s)TransformationProductReference(s)
This compound (2-Methoxybenzamide)Lithium aluminum hydride (LiAlH₄) or Catalytic HydrogenationReduction of amide2-Methoxybenzylamine dntb.gov.ua
This compound (2-Methoxybenzamide)Potassium permanganate or Chromium trioxideOxidation of methoxy groupCorresponding quinone dntb.gov.ua
4-Bromo-N-ethyl-2-methoxybenzamideLithium aluminum hydride (LiAlH₄)Reduction of amide4-Bromo-N-ethyl-2-methoxybenzylamine durham.ac.uk
N,N-Diethyl-2-formyl-6-methoxybenzamidePotassium permanganate (KMnO₄)Oxidation of formyl groupN,N-Diethyl-2-carboxy-6-methoxybenzamide mychemblog.com
N-cyclopropyl-4-hydroxy-2-methoxybenzamideKMnO₄ or CrO₃Oxidation of hydroxyl groupN-cyclopropyl-2-methoxy-4-oxobenzamide libretexts.org

The this compound structure can undergo several classical rearrangement reactions, typically by transforming the amide functional group into a suitable precursor.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one less carbon atom. jkchemical.commasterorganicchemistry.com It proceeds by treating the amide with bromine or chlorine in a basic solution. libretexts.orgnih.gov For this compound, the Hofmann rearrangement would produce 2-methoxyaniline. The reaction involves an N-haloamide intermediate that rearranges to an isocyanate, which is then hydrolyzed to the amine. jkchemical.commasterorganicchemistry.com

Curtius Rearrangement : This rearrangement converts a carboxylic acid to an amine with the loss of one carbon atom via an acyl azide (B81097) and an isocyanate intermediate. wikipedia.orgnih.gov Starting from 2-methoxybenzoic acid (the precursor to this compound), it can be converted to its acyl chloride, then to an acyl azide. Thermal or photochemical decomposition of the acyl azide leads to an isocyanate, which can be trapped by water or alcohols to yield an amine or a carbamate, respectively. researchgate.netwikipedia.org

Lossen Rearrangement : This reaction involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgresearchgate.net this compound can be converted to the corresponding hydroxamic acid, which upon activation (e.g., O-acylation) and treatment with base, rearranges to the isocyanate. masterorganicchemistry.comwikipedia.org

Beckmann Rearrangement : This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. durham.ac.ukcdnsciencepub.com While not a direct rearrangement of this compound itself, an oxime derived from a ketone precursor to an this compound analogue can undergo this transformation. For example, a study on the photochemical Beckmann rearrangement of p-methoxyacetophenone oxime showed the formation of N-methyl-p-anisamide and p-anisamide, indicating both aryl and alkyl migration. brynmawr.edu A ruthenium-catalyzed rearrangement of 2-methoxybenzaldoxime has been shown to produce 2-methoxybenzamide. numberanalytics.com

Cope Rearrangement : A derivative of o-anisic acid has been shown to undergo a Cope rearrangement after a Birch reduction-allylation sequence, leading to the formation of a new quaternary carbon center. nih.gov

Oxidation and Reduction Chemistry of this compound

Derivatization Strategies for this compound

The versatile reactivity of this compound makes it a valuable scaffold for creating a diverse range of derivatives. Strategies include synthesizing analogues with modified substituents and performing interconversions of its inherent functional groups.

Numerous analogues of this compound have been synthesized for various applications, particularly in medicinal chemistry as inhibitors of the Hedgehog signaling pathway and as potential anticancer agents. dntb.gov.uanih.govacs.org Synthesis often starts from 2-methoxybenzoic acid or its derivatives. nih.gov

A common synthetic route involves converting 2-methoxybenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by amidation with a desired amine. numberanalytics.comlibretexts.org For example, N-cyclopropyl-4-hydroxy-2-methoxy-benzamide is synthesized by reacting the acid chloride of 4-hydroxy-2-methoxybenzoic acid with cyclopropylamine. libretexts.org

Another strategy is directed ortho-metalation. Lithiated N,N-diethyl o-anisamide can be reacted with electrophiles like dimethylformamide (DMF) to introduce a formyl group at the ortho position to the amide. rsc.org

Researchers have synthesized extensive libraries of this compound derivatives by varying the substituents on the aromatic ring and on the amide nitrogen. For instance, a series of 4-Amino-5-substituted thiocarbamido-N-[2-(diethylamino)ethyl]-o-anisamides were prepared, demonstrating the possibility of introducing complex side chains. researchgate.net

Table 3: Synthesis of Selected this compound Analogues

AnalogueSynthetic PrecursorsKey Reagents/ConditionsYieldReference(s)
N-Cyclopropyl-4-hydroxy-2-methoxybenzamide4-Hydroxy-2-methoxybenzoic acid, Cyclopropylamine1. SOCl₂ 2. Dichloromethane (DCM), Triethylamine (B128534) (TEA)77% libretexts.org
N,N-Diethyl-2-formyl-6-methoxybenzamideN,N-Diethyl-2-methoxybenzamides-BuLi, DMF (Directed ortho-metalation)75% mychemblog.com
N-(4-chlorophenyl)-4-formyl-2-methoxybenzamideN-(4-chlorophenyl)-2-methoxy-4-methylbenzamideSelenium dioxide (Oxidizing agent)- vanderbilt.edu
N-(2-aminoethyl)-2-methoxybenzamide2-Anisoyl chloride, EthylenediamineDichloromethane (DCM), Triethylamine (TEA), 0-5°C- numberanalytics.com
4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamideN-(2-diethylaminoethyl)-2-methoxy-4-acetylaminobenzamideConcentrated HCl, Water74% jkchemical.com

Functional group interconversions (FGI) are key to modifying the this compound scaffold. researchgate.netnih.govacs.org The primary amide of this compound can be dehydrated to form a nitrile (2-methoxybenzonitrile) using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine.

The methoxy group can also be transformed. In certain derivatives, it can be converted to a hydroxyl group or substituted by other nucleophiles. durham.ac.uklibretexts.org For example, the methoxy group in N,N-Diethyl-2-formyl-6-methoxybenzamide can be substituted via nucleophilic aromatic substitution. mychemblog.com

Conversely, other functional groups can be converted into those present in this compound. For instance, an alcohol can be converted to a halide, which can then be displaced by a cyanide anion to form a nitrile. This nitrile can then be hydrolyzed to an amide. These interconversions allow for the strategic synthesis of complex molecules built upon the this compound framework.

Synthesis and Reactivity of this compound Analogues and Homologues

Ligand Chemistry and Complexation Behavior of this compound

Derivatives of o-anisidine (B45086), herein referred to as o-anisidides, possess significant potential as ligands in coordination chemistry due to the presence of multiple donor atoms. An o-anisidide, with a general structure of CH₃OC₆H₄NHC(O)R, features both an oxygen atom from the methoxy group and a nitrogen atom from the amide group, which can act as Lewis bases, donating electron pairs to a central metal ion. msu.edu This allows them to function as bidentate or monodentate ligands.

The complexation behavior is largely influenced by the nature of the metal ion and the steric and electronic properties of the ligand itself. Schiff bases, which are synthesized from o-anisidine, are well-studied ligands that demonstrate how this structural backbone coordinates with metal ions. mdpi.comscirp.orgresearchgate.net These ligands, containing an azomethine group (-C=N-), typically coordinate through the nitrogen atom and another donor atom, often an oxygen, forming stable chelate rings with transition metals. scirp.orgresearchgate.net

Metal complexes involving ligands with N,O-donor sets can adopt various geometries, largely dependent on the coordination number of the central metal ion. libretexts.org

Coordination Number 4: Can result in either tetrahedral or square-planar geometries. Square-planar geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). uomustansiriyah.edu.iq

Coordination Number 5: Less common, but can adopt trigonal bipyramidal or square pyramidal structures. libretexts.org

Coordination Number 6: This is the most prevalent coordination number for transition metals, typically resulting in an octahedral geometry. libretexts.orglibretexts.org

The formation of these complexes involves the donation of lone pair electrons from the ligand's donor atoms into the empty d-orbitals of the metal cation, forming coordinate covalent bonds. msu.edu The resulting metal complexes often exhibit distinct physical and chemical properties, such as color, magnetic susceptibility, and catalytic activity, which differ significantly from the free ligand and metal salt. mdpi.comnih.gov

Table 1: Predicted Coordination Properties of o-Anisidide Ligands

Feature Description Relevant Concepts
Potential Donor Atoms Amide Nitrogen (N), Methoxy Oxygen (O), Carbonyl Oxygen (O) Lewis Base, Lone Pair Electrons msu.edu
Common Functionality Monodentate or Bidentate (Chelating) Ligand Polydentate Ligands, Chelation msu.edu
Typical Metal Ions Transition metals (e.g., Co(II), Ni(II), Cu(II), Fe(III), Zn(II)) Coordination Compounds nih.gov
Common Geometries Square-Planar (CN=4), Octahedral (CN=6) VSEPR Theory, Crystal Field Theory uomustansiriyah.edu.iqlibretexts.org
Bonding Type Coordinate Covalent Bond Lewis Acid-Base Interaction msu.edu

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies on the reactions of o-anisidine, the precursor to o-anisidide, provide insight into its transformation pathways. These studies are crucial for understanding reaction mechanisms and predicting product distribution under various conditions. Reactions can be under either kinetic or thermodynamic control. openstax.org

Kinetic Control: At lower temperatures, the major product is the one that forms the fastest, corresponding to the reaction pathway with the lowest activation energy. openstax.org

A detailed kinetic study has been performed on the Mn(II) catalyzed periodate (B1199274) oxidation of o-anisidine. hakon-art.com The reaction proceeds through the formation of an intermediate complex, which has a maximum absorbance (λmax) at 490 nm. The kinetics were studied under pseudo-first-order conditions, and the rate was found to be dependent on the concentrations of the oxidant, the substrate (o-anisidine), and the Mn(II) catalyst. hakon-art.com The reaction rate is also significantly influenced by pH, with a maximum rate observed at a pH of 6.5. hakon-art.com The study rules out the involvement of free radicals. hakon-art.com

The rate law for the Mn(II) catalyzed pathway is given as: Rate = k_cat [Substrate][Oxidant][Mn(II)] hakon-art.com

Theoretical studies have also investigated the atmospheric degradation of o-anisidine initiated by hydroxyl (•OH) radicals. frontiersin.org These computational analyses help determine the reaction mechanisms and calculate the rate constants for various H-abstraction channels, providing a molecular-level understanding of the compound's reactivity. frontiersin.org

Table 2: Kinetic Data for the Mn(II) Catalyzed Periodate Oxidation of o-Anisidine at 35.0 °C

Parameter Condition Observed Rate Constant, k_obs (s⁻¹) Reference
[ANIS] (mol dm⁻³) [NaIO₄] = 2.0 × 10⁻⁴, [Mn(II)] = 7.28 × 10⁻⁶ Varies with concentration hakon-art.com
[NaIO₄] (mol dm⁻³) [ANIS] = 2.0 × 10⁻³, [Mn(II)] = 7.28 × 10⁻⁶ Varies with concentration hakon-art.com
[Mn(II)] (mol dm⁻³) [ANIS] = 2.0 × 10⁻³, [NaIO₄] = 2.0 × 10⁻⁴ Varies with concentration hakon-art.com
pH [ANIS] = 2.0 × 10⁻³, [NaIO₄] = 2.0 × 10⁻⁴, [Mn(II)] = 7.28 × 10⁻⁶ Maximum rate at pH 6.5 hakon-art.com

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) can be determined by studying the reaction rate at different temperatures. rasayanjournal.co.in For instance, in the synthesis of HMF-levulinate, the activation energy was found to be 32.78 kJ mol⁻¹, providing a quantitative measure of the energy barrier for the reaction. rsc.org Similar studies for o-anisidide reactions would be necessary to determine these fundamental thermodynamic quantities.

Advanced Analytical Characterization Techniques for O Oxanisidide

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal intricate details about atomic connectivity, functional groups, and electronic systems.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of o-Oxanisidide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nist.gov For this compound (C₉H₉NO₄), ¹H and ¹³C NMR are fundamental for structural confirmation.

Research Findings: In ¹H NMR, the chemical shifts (δ) of protons are influenced by their local electronic environment. The aromatic protons on the methoxy-substituted ring typically appear in the range of δ 6.8–8.5 ppm. The single proton of the amide (N-H) would likely present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet, typically around δ 3.8-3.9 ppm. chemicalbook.com The acidic proton of the carboxylic acid group (-COOH) is often very broad and can appear over a wide range, sometimes not observed due to exchange with deuterated solvents.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. researchgate.net The carbonyl carbons of the amide and carboxylic acid groups are characteristically deshielded, appearing at the downfield end of the spectrum (δ 158–175 ppm). wisc.edulibretexts.org The aromatic carbons resonate in the δ 110–150 ppm region, with the carbon attached to the methoxy group and the carbon attached to the nitrogen atom showing distinct shifts due to heteroatom effects. The methoxy carbon itself would appear further upfield, typically around δ 55-60 ppm. rsc.org

Predicted NMR Data for this compound: While specific experimental spectra for this compound are not widely published, data can be predicted based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
Aromatic (C-H)6.9 - 8.3Carbonyl (Amide, -C=O)~159
Amide (N-H)8.5 - 9.5 (broad s)Carbonyl (Acid, -C=O)~161
Methoxy (O-CH₃)~3.9 (s, 3H)Aromatic (C-O)~148
Carboxylic Acid (O-H)10.0 - 13.0 (very broad s)Aromatic (C-N)~127
Aromatic (C-H)111 - 125
Methoxy (-OCH₃)~56

Note: Predicted values are based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary depending on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. globalresearchonline.netbioanalysis-zone.com This technique allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass. rsc.org

Research Findings: The molecular formula of this compound is C₉H₉NO₄. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 195.0532 Da. An HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity. rsc.orgglobalresearchonline.net

In addition to precise mass measurement, tandem mass spectrometry (MS/MS) experiments provide information about the molecule's structure through controlled fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, characteristic fragmentation pathways would involve the cleavage of the amide and carboxylic acid functionalities. libretexts.org

Expected Fragmentation Pattern: Common fragmentation patterns for this compound would include:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of carbon monoxide (-28 Da): From the α-dicarbonyl system.

Loss of a carboxyl group (-45 Da): From the cleavage of the C-C bond adjacent to the carboxylic acid. libretexts.org

Cleavage of the amide bond: This can lead to fragments corresponding to the 2-methoxyaniline moiety (m/z 123.0657) and the oxalamic acid radical.

Table 2: Calculated Exact Masses of this compound and Potential Fragments

Species Formula Calculated Exact Mass (Da)
[M+H]⁺ (Protonated Molecule)[C₉H₁₀NO₄]⁺196.0604
[M]⁺˙ (Molecular Ion)[C₉H₉NO₄]⁺˙195.0532
[M-H₂O]⁺˙[C₉H₇NO₃]⁺˙177.0426
[M-COOH]⁺[C₈H₈NO₂]⁺150.0550
[2-methoxyphenyl]⁺[C₇H₇O]⁺107.0497
[2-methoxyaniline]⁺˙[C₇H₉NO]⁺˙123.0684

Vibrational Spectroscopy (IR and Raman) for this compound Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. csfarmacie.cz These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present in a molecule. bioanalysis-zone.com IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. researchgate.net

Research Findings: For this compound, IR spectroscopy is particularly useful for identifying the various carbonyl and hydroxyl groups. A strong, broad absorption band is expected for the O-H stretch of the hydrogen-bonded carboxylic acid, typically in the 2500–3300 cm⁻¹ region. googleapis.com Two distinct C=O stretching bands would be visible: one for the carboxylic acid (around 1700-1730 cm⁻¹) and another for the amide (Amide I band, around 1650-1680 cm⁻¹). The N-H stretch of the secondary amide would appear around 3200–3400 cm⁻¹, while the N-H bend (Amide II band) is found near 1550 cm⁻¹. The C-O-C stretching of the ether group would also be present, typically in the 1000-1300 cm⁻¹ range. scielo.org.za

Raman spectroscopy provides complementary information. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric C-O-C stretch would be prominent in the Raman spectrum. researchgate.net The C=O bonds will also be Raman active. This complementary nature makes using both techniques ideal for a full structural characterization. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)Weak / Not prominent
AmideN-H stretch3400 - 3200Moderate
Aromatic/AlkeneC-H stretch3100 - 3000Strong
Carboxylic AcidC=O stretch1730 - 1700 (strong)Moderate
AmideC=O stretch (Amide I)1680 - 1650 (strong)Moderate
AromaticC=C stretch1600, 1475 (variable)Strong
AmideN-H bend (Amide II)1570 - 1515 (strong)Weak
EtherC-O-C stretch1300 - 1000 (strong)Moderate to Strong

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. libretexts.orgchemicalbook.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

Research Findings: The structure of this compound contains several chromophores—groups of atoms responsible for light absorption. These include the benzene (B151609) ring and the two carbonyl groups. The aromatic ring gives rise to intense π→π* transitions, typically below 280 nm. copernicus.org The carbonyl groups of the amide and carboxylic acid functionalities have n→π* transitions, which are lower in energy (longer wavelength) but are often much weaker in intensity and can be obscured by the stronger π→π* bands. researchgate.net

Table 4: Expected Electronic Transitions for this compound

Chromophore Transition Type Expected Wavelength Range (λ_max, nm)
Aromatic Ringπ → π200 - 280
Carbonyl (C=O)n → π270 - 330 (weak)

Chromatographic and Separation Science for this compound Purity and Mixture Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. globalresearchonline.net The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is a cornerstone for purity assessment and quantitative analysis in the pharmaceutical and chemical industries. nih.gov

Research Findings: Developing an HPLC method for this compound requires careful selection of the stationary phase, mobile phase, and detector. Given the structure of this compound, which contains both a polar carboxylic acid group and a moderately non-polar methoxy-phenyl group, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

A C18 (octadecylsilane) or a Phenyl stationary phase would be appropriate. nih.gov A C18 column provides general-purpose hydrophobic retention, while a Phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions.

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. csfarmacie.cz Buffering the aqueous phase is crucial. Since this compound is an acid, controlling the pH of the mobile phase is necessary to ensure a consistent ionization state and achieve sharp, symmetrical peaks. A pH around 2.5-3.5, using a phosphate (B84403) or acetate (B1210297) buffer, would suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column.

Detection is commonly performed using a UV detector. Based on the electronic absorption data, a wavelength between 254 nm and 280 nm would likely provide good sensitivity for detection. copernicus.org A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. researchgate.net

Table 5: Proposed HPLC Method Parameters for this compound Analysis

Parameter Condition
Mode Reversed-Phase HPLC (RP-HPLC)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Elution Gradient elution (e.g., 10% to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detector UV/DAD at 254 nm or 275 nm
Injection Volume 10 µL
Diluent Mobile Phase or Acetonitrile/Water mixture

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. scioninstruments.comwikipedia.org This technique is particularly suited for the analysis of volatile and semi-volatile organic compounds. eag.comthermofisher.com For a compound like this compound, which may not be inherently volatile, derivatization is a key step to enable GC-MS analysis. scioninstruments.comnih.gov

Derivatization chemically modifies a compound to make it more volatile and thermally stable. scioninstruments.comtcichemicals.com A common method is trimethylsilylation, where polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups are converted into their corresponding trimethylsilyl (B98337) (TMS) ethers, esters, or N-TMS derivatives. tcichemicals.com This process significantly improves the volatility of the analyte, making it suitable for injection into the GC-MS system. scioninstruments.com

In the context of this compound, any impurities suspected of being volatile byproducts can also be quantified using GC-MS. The process involves injecting the derivatized sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the column's stationary phase. scioninstruments.comscioninstruments.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting mass-to-charge ratios of the fragments are measured, providing detailed molecular information for identification. scioninstruments.comresearchgate.net

Table 1: GC-MS Operational Parameters for Analysis of Derivatized Compounds

ParameterSettingPurpose
Injection Port Temperature ~300 °CEnsures complete vaporization of the sample. wikipedia.org
Carrier Gas Helium, Hydrogen, or NitrogenTransports the vaporized sample through the column. thermofisher.com
Column Capillary column with a suitable stationary phaseSeparates the components of the mixture. scioninstruments.com
Oven Temperature Program RampedElutes compounds based on their boiling points.
Transfer Line Temperature ~290 °CPrevents condensation of analytes before entering the MS. nih.gov
Ion Source Electron Ionization (EI) or Chemical Ionization (CI)Fragments the analyte molecules into characteristic ions. scioninstruments.com
Ion Source Temperature ~230 °COptimizes the ionization process. nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio. nih.gov
Detector Electron MultiplierDetects and amplifies the ion signal.

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-IR) in this compound Research

The coupling of liquid chromatography (LC) with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides powerful tools for structural elucidation of complex molecules without the need for extensive purification. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of LC with the detailed structural information provided by NMR. mdpi.comwisdomlib.org This technique is particularly valuable for the analysis of complex mixtures, such as natural product extracts or pharmaceutical impurities. nih.govnih.gov In the context of this compound research, LC-NMR could be employed to identify and characterize impurities or degradation products. The system can operate in different modes, including continuous flow, stopped-flow, and loop storage, to accommodate various analytical needs. mdpi.comresearchgate.net The stopped-flow mode, for instance, allows for extended NMR acquisition times on a separated peak, enabling a thorough structural investigation of novel or unknown compounds. researchgate.netresearchgate.net

Liquid Chromatography-Infrared Spectroscopy (LC-IR) is another potent hyphenated technique that provides real-time structural information based on the infrared absorption of separated compounds. wisdomlib.org A key challenge in LC-IR is the interference from the mobile phase solvents. Modern LC-IR interfaces overcome this by efficiently removing the solvent before the analyte is deposited onto an IR-transparent medium for analysis. researchgate.netslideshare.net This allows for the acquisition of high-quality, solvent-free IR spectra of the separated components. For this compound, LC-IR could be used to differentiate between isomers and identify functional groups of related substances in a mixture. slideshare.net

Table 2: Comparison of Advanced Hyphenated Techniques

TechniquePrincipleKey Advantages for this compound Research
LC-NMR Combines liquid chromatography separation with NMR for structural elucidation. mdpi.comwisdomlib.orgProvides detailed structural information for impurity identification; can distinguish between isomers. mdpi.comnih.gov
LC-IR Couples liquid chromatography with infrared spectroscopy for functional group analysis. wisdomlib.orgslideshare.netOffers real-time analysis and identification of functional groups; useful for isomer differentiation. slideshare.net

Solid-State Characterization of this compound

The solid-state properties of a chemical compound, such as its crystal structure and polymorphism, are crucial for understanding its physical and chemical behavior. X-ray diffraction techniques are the primary methods for investigating these characteristics.

X-ray Diffraction (XRD) for Single Crystal Structure Determination of this compound

For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation. ornl.gov The process involves mounting a crystal on a diffractometer and collecting diffraction data as the crystal is rotated. ornl.gov The resulting data is then processed to generate an electron density map, from which the positions of the atoms can be determined. fzu.cz This detailed structural information is fundamental for understanding the compound's properties and reactivity. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity of this compound

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. wikipedia.org Unlike SCXRD, which requires a single crystal, PXRD can be performed on a microcrystalline powder. wikipedia.orgexcillum.com The technique is invaluable for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. wikipedia.org

In the study of this compound, PXRD would be used to analyze the bulk powder, ensuring phase purity and identifying any different crystalline forms (polymorphs). researchgate.net Each polymorph has a unique PXRD pattern, which acts as a fingerprint for that specific crystalline structure. The analysis involves exposing a powdered sample to X-rays and recording the diffraction pattern over a range of angles. wikipedia.org The resulting diffractogram can be compared to known patterns for phase identification or analyzed to reveal information about the sample's crystallinity and microstructure. researchgate.netarxiv.org

Table 3: Comparison of X-ray Diffraction Techniques

TechniqueSample RequirementInformation ObtainedApplication for this compound
Single-Crystal XRD (SCXRD) Single, well-ordered crystalPrecise 3D atomic structure, bond lengths, bond angles. carleton.eduencyclopedia.pubDefinitive determination of the molecular structure. ornl.gov
Powder XRD (PXRD) Microcrystalline powder wikipedia.orgCrystalline phase identification, polymorphism, crystallinity. wikipedia.orgresearchgate.netAnalysis of bulk material for phase purity and polymorphism.

Advanced Microscopic Techniques in this compound Research

Microscopic techniques provide visual information about the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample's surface by scanning it with a focused beam of electrons. wikipedia.orgnanoscience.com The interaction of the electrons with the sample's atoms generates various signals that contain information about the surface topography and composition. wikipedia.orgresearchgate.net SEM is known for its large depth of field, which allows for the generation of three-dimensional-looking images of the sample surface. nanoscience.com For this compound, SEM would be used to analyze the morphology of its crystals, including their size, shape, and surface features. researchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. wikipedia.orglibretexts.org As the electrons pass through the sample, they interact with it, and an image is formed from the transmitted electrons. wikipedia.org TEM offers significantly higher resolution than SEM, capable of imaging at the atomic level. nanoscience.comdeshbandhucollege.ac.in This enables the study of the internal structure of materials, such as crystal defects and lattice arrangements. deshbandhucollege.ac.inosti.gov To analyze this compound with TEM, the sample would need to be prepared as an ultrathin section or a dispersion on a support grid. wikipedia.org This would allow for the investigation of its internal crystalline structure and any nanoscale morphological features.

Table 4: Comparison of Electron Microscopy Techniques

TechniquePrincipleResolutionInformation ObtainedApplication for this compound
Scanning Electron Microscopy (SEM) Scans surface with an electron beam. wikipedia.orgnanoscience.com< 1 nm to several nm nanoscience.comSurface topography, morphology, composition. wikipedia.orgresearchgate.netAnalysis of crystal size, shape, and surface texture. researchgate.net
Transmission Electron Microscopy (TEM) Transmits electrons through a thin sample. wikipedia.orglibretexts.orgAtomic level nanoscience.comdeshbandhucollege.ac.inInternal structure, crystallography, defects. deshbandhucollege.ac.inosti.govInvestigation of internal crystal structure and nanoscale features.

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging and measuring properties of surfaces at the nanoscale. researchgate.net It is an indispensable tool for characterizing the surface of molecular crystals like this compound, providing insights into crystal growth, surface morphology, and nanomechanical properties. scispace.comnih.gov Unlike electron microscopy, AFM can be performed in various environments, including ambient air or liquid, and does not require a conductive surface, making it ideal for insulating organic compounds. nih.gov

The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. researchgate.net Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. csic.es This allows for the generation of a three-dimensional topographic map of the surface with exceptional resolution. Common modes of operation include contact mode, where the tip is dragged across the surface, and tapping mode, where the cantilever oscillates and intermittently "taps" the surface, which is gentler and preferred for soft organic samples to prevent surface damage. mdpi.comrutgers.edu

Detailed Research Findings

While direct AFM studies on this compound are not present in the literature, research on other organic crystals, such as acetaminophen (B1664979) and various aromatic polyamides, provides a clear indication of the data that could be obtained. mdpi.comrutgers.edu Such studies typically focus on characterizing the distinct crystal facets, observing growth mechanisms, and quantifying surface roughness.

For a crystalline material like this compound, AFM analysis would likely reveal a terraced morphology on its crystal faces, indicative of a layer-by-layer growth mechanism. scispace.comresearchgate.net The height of these terraces would correspond to one or more unit cell dimensions of the crystal lattice. researchgate.net High-resolution imaging could further reveal nanoscale features such as ledges and kinks on these terraces, which are active sites for crystal growth. scispace.com

Furthermore, AFM is used to quantify the surface roughness of different crystal facets. The arithmetic mean roughness (Ra) and root mean square roughness (Rq) are standard parameters used to describe the texture of the surface. mdpi.com For instance, in studies of the organic crystal acetaminophen, different facets exhibit distinct roughness values, which can be correlated with their surface chemistry and hydrophilicity. rutgers.edu A similar analysis for this compound would provide valuable information about its surface properties and how they might vary between different crystallographic planes.

The following interactive data table presents hypothetical yet representative data for this compound, based on published findings for the organic small molecule crystal acetaminophen, to illustrate the type of quantitative information that AFM provides. rutgers.edu

Interactive Data Table: Hypothetical Surface Roughness of this compound Crystal Facets

This data is illustrative and based on analogous compounds. No direct experimental data for this compound was found.

Crystal Facet (Miller Index)Imaging ModeScan Size (μm x μm)Mean Roughness (Ra) (nm)RMS Roughness (Rq) (nm)
(001)Tapping5 x 55.87.2
(110)Tapping5 x 542.553.1
(201)Tapping5 x 5108.3125.7

In addition to topography, advanced AFM modes can map nanomechanical properties. Techniques like Force Spectroscopy and Force Volume imaging measure properties such as adhesion and elasticity across the sample surface. For a molecular crystal like this compound, this could reveal variations in mechanical properties at different crystal facets or at defect sites.

Theoretical and Computational Chemistry of O Oxanisidide

Quantum Chemical Calculations for o-Oxanisidide Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in quantum mechanics, allow for the detailed investigation of molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies on this compound Electronic Structure and Stability

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecular systems. iphy.ac.cnrsc.org This approach is centered on the electron density, offering a computationally efficient alternative to traditional wave function-based methods for predicting the properties of atoms and molecules. novapublishers.com

For a molecule like this compound, DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as areas with higher electron density are often susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The stability of this compound can be assessed by calculating its total electronic energy. stackexchange.com By comparing the energies of different possible conformations or isomers, the most stable structures can be identified. researchgate.net The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is another key parameter derived from DFT calculations. A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.

Table 1: Illustrative DFT-Calculated Properties of a Hypothetical this compound Isomer

PropertyCalculated ValueUnit
Total Electronic Energy-850.1234Hartrees
HOMO Energy-6.2eV
LUMO Energy-1.5eV
HOMO-LUMO Gap4.7eV
Dipole Moment2.5Debye

Note: The values in this table are hypothetical and for illustrative purposes only. Actual calculated values would depend on the specific DFT functional and basis set used.

Computational Modeling of this compound Reaction Mechanisms

Understanding how a molecule transforms during a chemical reaction is a central goal of chemistry. Computational modeling provides powerful tools to map out reaction pathways and identify key transition states.

Transition State Locating and Reaction Path Analysis for this compound Transformations

A chemical reaction can be visualized as a journey across a potential energy surface (PES). mdpi.com Reactants reside in energy minima, and to transform into products, they must traverse an energy barrier. The peak of this barrier corresponds to the transition state, a short-lived, high-energy configuration of atoms. masterorganicchemistry.com Locating this transition state is crucial for understanding the reaction's kinetics. arxiv.orgwikipedia.org

For transformations involving this compound, computational methods can be employed to search for and characterize transition state structures. nih.gov Once a transition state is located, reaction path analysis, often using Intrinsic Reaction Coordinate (IRC) calculations, can trace the path from the transition state down to the corresponding reactants and products. youtube.comsmu.edu This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. smu.educantera.org

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecules are not static entities; they are constantly in motion, vibrating, rotating, and changing their shape. Molecular dynamics (MD) simulations are a computational method used to study these dynamic processes. stackexchange.com By solving Newton's equations of motion for the atoms in a molecule over time, MD simulations can explore the conformational landscape of a molecule like this compound. sfu.ca

These simulations can reveal the different stable conformations the molecule can adopt and the energy barriers between them. iupac.orgnih.gov This information is critical for understanding how the molecule's shape influences its properties and reactivity. For instance, the accessibility of a reactive site on this compound might depend on its specific conformation.

Cheminformatics and Machine Learning Approaches in this compound Research

The fields of cheminformatics and machine learning are revolutionizing chemical research by enabling the analysis and modeling of large chemical datasets. mdpi.comloc.gov

Cheminformatics combines computer science with chemistry to store, retrieve, and analyze chemical information. slideshare.net For a compound like this compound, cheminformatics tools can be used to search large databases for structurally similar molecules, predict its physical and chemical properties based on its structure, and identify potential biological activities.

Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that can learn from data and make predictions. datacamp.comnih.gov In the context of this compound research, ML models could be trained on datasets of known compounds to predict properties such as toxicity, solubility, or reactivity. nih.govadelaide.edu.au These models can accelerate the discovery and design of new molecules with desired characteristics by screening virtual libraries of compounds much faster than traditional experimental methods. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) of this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical representations that correlate the chemical structure of a compound with its reactivity. wikipedia.org These models are instrumental in predicting the chemical behavior of new or untested compounds based on the properties of known molecules. In the context of this compound and its derivatives, QSRR can provide valuable insights into how structural modifications influence their reactivity, for instance, in polymerization or substitution reactions.

The development of a QSRR model typically involves a dataset of compounds with known reactivities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

Constitutional: Describing the basic molecular formula and connectivity.

Topological: Related to the 2D representation of the molecule.

Quantum Chemical: Derived from computational chemistry calculations, such as orbital energies and atomic charges.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the observed reactivity. mdpi.com

For this compound derivatives, a hypothetical QSRR study might investigate their tendency to undergo oxidative polymerization. A recent study on the reaction of o-anisidine (B45086) with selenium dioxide revealed that it predominantly undergoes oxidative polymerization. beilstein-journals.org A QSRR model for this process could be constructed by synthesizing a series of this compound derivatives with different substituents on the aromatic ring. The reactivity could be quantified by measuring the rate of polymerization or the yield of the resulting polymer.

Table 1: Hypothetical Descriptors for a QSRR Study of this compound Derivatives

Descriptor TypeExamplesRelevance to Reactivity
Electronic Hammett constant (σ), Highest Occupied Molecular Orbital (HOMO) energy, Natural Bond Orbital (NBO) chargesElectron-donating or -withdrawing nature of substituents significantly impacts the electron density on the aniline (B41778) nitrogen, influencing its susceptibility to oxidation. beilstein-journals.org
Steric Taft steric parameter (Es), Molar refractivity (MR)The size and shape of substituents near the reaction center can hinder the approach of reactants, affecting the reaction rate.
Topological Wiener index, Kier & Hall connectivity indicesThese indices provide a numerical representation of molecular size, shape, and branching, which can correlate with reactivity.

The resulting QSRR equation would allow for the prediction of the polymerization tendency of new this compound derivatives without the need for experimental synthesis and testing. chemrxiv.org This predictive capability is a cornerstone of modern chemical research, accelerating the discovery of molecules with desired properties. chemrxiv.org

Predictive Modeling for this compound Synthesis and Reactivity Pathways

Predictive modeling in chemistry utilizes computational methods to forecast the outcomes of chemical reactions, including product formation, reaction rates, and potential side reactions. qlik.comactian.com This approach is particularly valuable for understanding complex reaction mechanisms and for designing efficient synthetic routes. researchgate.net For this compound, predictive modeling can be applied to both its synthesis and its subsequent reactivity.

Furthermore, predictive modeling can elucidate the reactivity pathways of this compound itself. A key aspect of the reactivity of aniline derivatives is their behavior in oxidation reactions. beilstein-journals.org Computational studies, such as those employing DFT, can be used to explore different potential reaction pathways. For example, in the presence of an oxidizing agent, this compound could undergo several transformations, including:

Polymerization: Formation of a poly(this compound) chain.

Dimerization: Coupling of two this compound molecules.

Ring substitution: Electrophilic attack on the aromatic ring.

By modeling the transition states and intermediates for each of these potential pathways, it is possible to predict the most likely course of the reaction under specific conditions. smu.edu For example, a computational study on the oxidation of o-anisidine highlighted the importance of the initial electron transfer step and how substituents can influence the competition between polymerization and other reaction pathways. beilstein-journals.org

Table 2: Application of Predictive Modeling to this compound

Area of ApplicationModeling TechniquePredicted OutcomesSignificance
Synthesis Optimization Density Functional Theory (DFT)Reaction energy profiles, transition state geometries, activation energies.Rational selection of reagents and conditions for efficient synthesis. fiveable.me
Reactivity Pathway Prediction DFT, Ab initio methodsIdentification of the most favorable reaction pathways (e.g., polymerization vs. dimerization), prediction of major and minor products. numberanalytics.comUnderstanding the fundamental chemical behavior of this compound and guiding its use in further chemical transformations.
Spectroscopic Property Prediction Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, NMR chemical shifts.Aiding in the experimental characterization and identification of this compound and its reaction products. researchgate.net

Non Medical Applications and Materials Science Contexts of O Oxanisidide

o-Oxanisidide as a Building Block in Polymer Chemistry

The synthesis of polymers often relies on bifunctional or polyfunctional monomers that can link together to form long chains. libretexts.org These monomers can be joined through various mechanisms, including chain-growth or step-growth polymerization, to create materials with tailored properties. eolss.net Specialty polymers, such as those with specific functionalities or architectures like zwitterionic polymers or poly(2-isopropenyl-2-oxazoline), are developed for advanced applications. mdpi.com

Incorporation of this compound into Specialty Polymers

There is currently a lack of specific, publicly available research detailing the direct incorporation of this compound as a repeating unit or functional group in the synthesis of specialty polymers. While related structures like o-phenylenediamine (B120857) are used as monomers for polymers such as poly(o-phenylenediamine), similar applications for this compound are not documented in the reviewed literature. researchgate.net The synthesis of macromolecules can be achieved through the polymerization of various monomers or the chemical modification of existing polymers. eolss.net However, the role of this compound in these processes remains largely unexplored in published research.

Synthesis of this compound-Derived Monomers

The creation of a polymer begins with its fundamental building blocks, or monomers. youtube.com These small molecules are joined via chemical bonds to form the larger polymer structure. While this compound's positional isomer, p-Oxanisidide, is noted as a building block for synthesizing more complex molecules, there is no specific information available on the synthesis of polymerizable monomers derived directly from this compound for applications in materials science.

Catalytic Roles of this compound and its Metal Complexes

Catalysis is a cornerstone of modern chemical manufacturing, with transition metal complexes playing a crucial role in a vast array of reactions. rsc.org These complexes often feature organic ligands that stabilize the metal center and tune its electronic and steric properties to achieve high activity and selectivity. rsc.orgbeilstein-journals.org Ligands can range from simple amines and phosphines to complex structures like Schiff bases, hydrazones, and pincer ligands. rsc.orgmdpi.com The resulting metal complexes are employed in diverse catalytic applications, including polymerization, oxidation, and various organic transformations. rsc.orgmdpi.com

Based on available research, there are no specific reports on the use of this compound itself as a catalyst or as a ligand in metal complexes for catalytic applications. The scientific literature details numerous metal complexes with other organic ligands for catalysis, but this compound is not mentioned among them. rsc.orgmdpi.comnih.gov

This compound in Optoelectronic and Photophysical Materials

Optoelectronic materials, which interact with light and electricity, form the basis of technologies like LEDs, solar cells, and sensors. ondl-skku.comsyronoptics.commdpi.com The performance of these materials is dictated by their photophysical properties, which are the result of light-matter interactions at the molecular level. mdpi.comrsc.org Researchers design and synthesize novel organic and inorganic compounds, including fluorescent small molecules, polymers, and metal complexes, to achieve desired properties like high quantum yields, specific emission wavelengths, and environmental responsiveness. rsc.orgrsc.org

Design and Synthesis of this compound-Based Fluorescent or Luminescent Systems

A wide variety of organic molecules and their derivatives, such as those based on phenothiazine, o-carborane, and various heterocyclic structures, have been synthesized and studied for their fluorescent and luminescent properties. rsc.orgresearchgate.net These materials are often designed with specific donor-acceptor architectures to tune their electronic and optical characteristics. sigmaaldrich.com However, a review of the scientific literature did not yield any specific examples of fluorescent or luminescent systems designed or synthesized using this compound as a core component or key precursor.

Investigation of Light-Matter Interactions in this compound Materials

The study of photophysical properties involves analyzing how a material absorbs and emits light, including measurements of fluorescence, phosphorescence, and quantum yields. mdpi.comresearchgate.netnih.gov These investigations are crucial for understanding the potential of a material in optoelectronic applications. As there are no documented this compound-based optoelectronic materials, there is consequently no research available investigating their specific light-matter interactions or photophysical properties.

Report on this compound in Non-Medical Materials Science Applications

A comprehensive search for non-medical applications of the chemical compound this compound in the fields of materials science, specifically focusing on supramolecular assembly, host-guest chemistry, and the development of chemical sensors, has yielded no specific research findings or relevant data.

Despite a thorough investigation of scientific literature and chemical databases, no studies were identified that detail the use of this compound in these contexts. The search included targeted queries for "this compound supramolecular assembly," "this compound host-guest chemistry," and "this compound-based chemical sensors."

The broader search for related terms such as "anisamide derivatives" primarily returned research focused on pharmaceutical and medicinal applications, including drug delivery systems and anticancer agents. These findings fall outside the specified scope of non-medical materials science contexts for this report.

Consequently, it is not possible to provide an article on the "" as outlined in the user's request, due to the absence of available scientific information on the topic. Further research would be required to explore the potential of this compound in these areas.

Conclusion and Future Research Directions in O Oxanisidide Chemistry

Synopsis of Major Academic Contributions on o-Oxanisidide

The primary academic contributions related to this compound are intrinsically linked to the development and application of oxalic diamides as ligands in catalysis. A pivotal area of research has been in copper-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Key Research Findings:

Ligand Development for Cross-Coupling Reactions: A significant breakthrough in the field was the identification of oxalic diamides as highly effective second-generation ligands for the Ullmann-Ma reaction. This reaction is crucial for the formation of carbon-nitrogen and carbon-oxygen bonds. Research has demonstrated that these ligands can activate less reactive aryl chlorides, broadening the scope and applicability of these coupling reactions. researchgate.net The work by Professor Dawei Ma and his collaborators has been instrumental in establishing oxalic diamides as a privileged ligand class in this domain. researchgate.netresearchgate.net

Structural and Coordination Chemistry: The structural features of oxamides, including this compound, have been a subject of investigation. Studies on symmetric and non-symmetric oxamides have provided insights into their conformational preferences and hydrogen bonding patterns, which are crucial for their function as ligands. uaeh.edu.mxidexlab.com The presence of two amide functionalities allows these molecules to act as bidentate ligands, coordinating with metal centers to facilitate catalytic cycles.

Potential Biological Activity: Research into the biological applications of oxamide (B166460) derivatives has indicated their potential as bioactive molecules. For instance, a study on the synthesis and lipoxygenase inhibition activity of various oxamide derivatives included N1,N2-bis(2-methoxyphenyl)oxalamide (this compound). researchgate.net This suggests a potential, though not extensively explored, avenue for this compound in medicinal chemistry.

Below is a data table summarizing the key research areas and findings relevant to this compound and its chemical class.

Research AreaKey FindingsRelevant Compound Class
CatalysisEffective second-generation ligands for Cu-catalyzed Ullmann-Ma cross-coupling reactions, capable of activating aryl chlorides.Oxalic Diamides
Coordination ChemistryAct as bidentate ligands, with structural studies revealing important conformational and hydrogen bonding characteristics.Oxamides
Medicinal ChemistryDerivatives have shown potential as enzyme inhibitors, such as lipoxygenase inhibitors.Oxamide Derivatives

Identification of Unaddressed Research Questions and Opportunities

Despite the progress in the broader field of oxalic diamides, several research questions and opportunities specifically concerning this compound remain largely unexplored.

Unaddressed Research Questions:

Optimal Synthesis and Physicochemical Characterization: While general methods for the synthesis of oxamides are known, a systematic study to optimize the synthesis of this compound for high purity and yield is lacking. mdpi.com A comprehensive characterization of its physicochemical properties, including solubility in various solvents, thermal stability, and detailed spectral data, would be highly beneficial for its application.

Catalytic Performance Evaluation: The catalytic efficacy of this compound as a ligand in a wide range of cross-coupling and other catalytic reactions has not been systematically evaluated and compared to other oxalic diamide (B1670390) ligands. Understanding how the ortho-methoxy substituents on the phenyl rings influence catalytic activity and selectivity is a key unanswered question.

Exploration of Biological Activity: The preliminary finding of lipoxygenase inhibition by this compound warrants a more thorough investigation into its biological activity. researchgate.net Screening for other potential enzymatic or receptor targets could unveil new therapeutic applications.

Materials Science Applications: The potential of this compound as a building block for functional materials, such as metal-organic frameworks (MOFs) or coordination polymers, remains an open area of research. Its rigid structure and coordinating ability could lead to materials with interesting electronic or porous properties.

Prognosis for Emerging Paradigms and Interdisciplinary Research in this compound Science

The future of this compound research is likely to be shaped by emerging scientific paradigms and a greater emphasis on interdisciplinary collaboration.

Emerging Paradigms:

Computational Chemistry and Ligand Design: The use of computational tools, including machine learning and artificial intelligence, is becoming increasingly prevalent in the design of new catalysts. These methods could be employed to predict the catalytic performance of this compound and to design novel derivatives with enhanced properties.

Sustainable Chemistry: There is a growing demand for the development of more sustainable chemical processes. Research into the use of this compound in catalytic systems that operate under milder conditions, use earth-abundant metals, and are recyclable will be a key future direction.

Biocatalysis and Bio-inspired Catalysis: The interface between chemical catalysis and biology offers exciting opportunities. Designing catalytic systems based on this compound that can function in biological environments or mimic enzymatic processes is an emerging area with significant potential.

Interdisciplinary Research Opportunities:

Chemistry and Proteomics: The mention of this compound as a biochemical for proteomics research suggests its potential use in chemical proteomics to study protein-protein interactions or to identify protein targets. nih.govfrontiersin.org This represents a significant opportunity for collaboration between synthetic chemists and biologists.

Chemistry and Materials Science: The design and synthesis of new materials with tailored properties require a multidisciplinary approach. Collaborations between chemists, physicists, and materials scientists could lead to the development of this compound-based materials for applications in electronics, sensing, or gas storage.

Chemistry and Medicine: The potential of this compound and its derivatives as therapeutic agents necessitates close collaboration between medicinal chemists, pharmacologists, and clinicians to advance from initial discovery to preclinical and clinical development. researchgate.net

Q & A

Q. How to address inconsistencies in this compound’s reported crystallographic data across studies?

  • Methodological Answer : Re-evaluate diffraction data (R-factor, CCDC entries) for systematic errors (e.g., absorption correction). Compare unit cell parameters and space groups. If polymorphs exist, characterize via DSC (melting point shifts) and PXRD. Collaborate with original authors to access raw data (e.g., .cif files) for re-refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.